N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and oxazole intermediates. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Oxazole Synthesis: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides under acidic conditions.
Coupling Reactions: The final step involves coupling the thiophene and oxazole intermediates with the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4
Coupling Reagents: EDCI, DMAP
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylthiophene
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring, an oxazole ring, and a carboxamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, material science, and industrial chemistry, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-10(15-18-8)13(16)14-7-11(17-3)12-5-4-9(2)19-12/h4-6,11H,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVZKSZDDGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=NOC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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